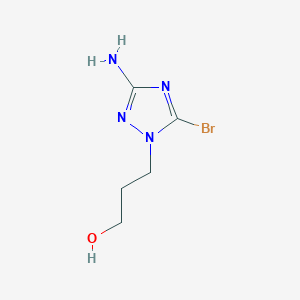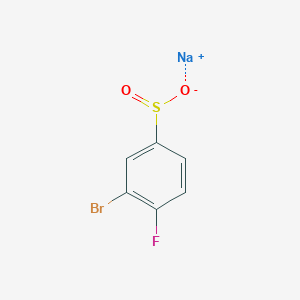
Sodium 3-bromo-4-fluorobenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-bromo-4-fluorobenzene-1-sulfinate is an organosulfur compound with the molecular formula C₆H₃BrFNaO₂S. It is primarily used in research and development settings, particularly in the synthesis of various organic molecules. This compound is known for its unique reactivity, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-bromo-4-fluorobenzene-1-sulfinate typically involves the sulfonation of 3-bromo-4-fluorobenzene. This can be achieved through a reaction with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile to facilitate the formation of the sulfinate salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-bromo-4-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfinate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonates or sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides or thiols under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenes.
Oxidation Reactions: Products include sulfonates and sulfonic acids.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
Sodium 3-bromo-4-fluorobenzene-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with specific amino acids.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: this compound is employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 3-bromo-4-fluorobenzene-1-sulfinate involves its reactivity with nucleophiles and electrophiles. The sulfinate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 3-bromo-4-fluorobenzene-1-sulfinate is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual halogenation imparts distinct electronic and steric properties, making it more reactive in certain chemical transformations compared to its analogs. The presence of these halogens also enhances its utility in the synthesis of halogenated organic compounds, which are important in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H3BrFNaO2S |
|---|---|
Molecular Weight |
261.05 g/mol |
IUPAC Name |
sodium;3-bromo-4-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4BrFO2S.Na/c7-5-3-4(11(9)10)1-2-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
ONJICRFSZORREO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])Br)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


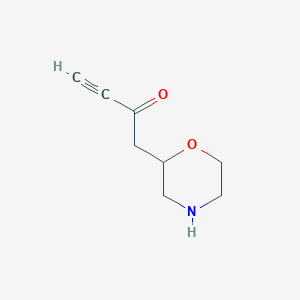
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
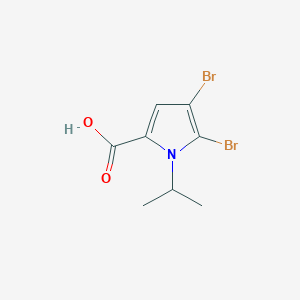
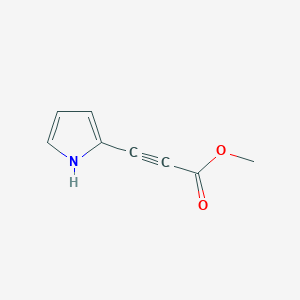

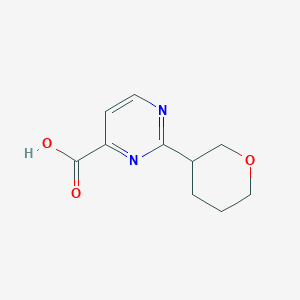
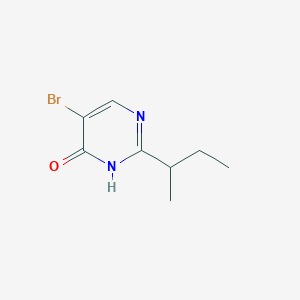
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
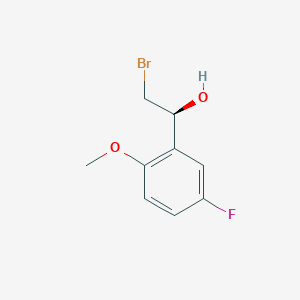
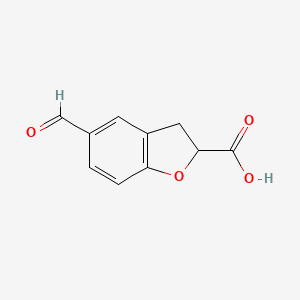

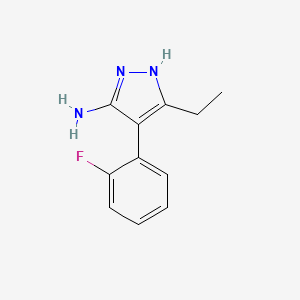
![2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
